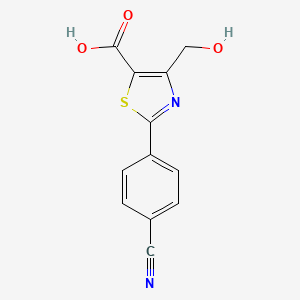

2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid

Description

Properties

CAS No. |

648882-61-5 |

|---|---|

Molecular Formula |

C12H8N2O3S |

Molecular Weight |

260.27 g/mol |

IUPAC Name |

2-(4-cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C12H8N2O3S/c13-5-7-1-3-8(4-2-7)11-14-9(6-15)10(18-11)12(16)17/h1-4,15H,6H2,(H,16,17) |

InChI Key |

ZPXFUTYEKLYARY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC(=C(S2)C(=O)O)CO |

Origin of Product |

United States |

Preparation Methods

Cyclization Method

One of the predominant methods for synthesizing 2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid involves the cyclization of precursors such as 4-cyanobenzaldehyde and thiosemicarbazide . This method typically includes the following steps:

Formation of Thiazole Ring : The reaction between 4-cyanobenzaldehyde and thiosemicarbazide is catalyzed by an acid, leading to the formation of the thiazole ring.

Hydroxymethylation : The introduction of the hydroxymethyl group can be achieved through a reaction with formaldehyde in the presence of a base.

Carboxylation : The final step involves converting an intermediate into the carboxylic acid form, often using carbon dioxide or a suitable carboxylating agent.

Condensation Reaction

Another method involves a condensation reaction between 4-cyanoaniline and a hydroxymethyl-thiazole precursor under acidic conditions. This method includes:

Cyclization Using Thiourea Derivatives : Thiourea or substituted thioureas are utilized in an ethanol/water mixture at reflux conditions.

Optimization of pH : Maintaining a pH between 4 and 6 stabilizes the hydroxymethyl group during synthesis.

Industrial Production Methods

In industrial settings, the synthesis may be optimized for higher yields and purity through:

Automated Reactors : These allow for precise temperature control and reproducibility.

Purification Techniques : Techniques such as recrystallization and chromatography are employed to achieve high purity levels.

Reaction Conditions and Yield Factors

The efficiency of these synthetic routes can be influenced by several factors:

Temperature Control : Maintaining temperatures between 70°C and 80°C minimizes side reactions and improves yield.

Use of Catalysts : Acid catalysts can significantly enhance reaction rates during cyclization.

Excess Reagents : Using excess acetic acid during cyclization has been shown to improve efficiency.

Table 1: Summary of Preparation Methods

| Method | Key Steps | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | Thiosemicarbazide + 4-cyanobenzaldehyde | Variable | Requires careful pH control |

| Condensation | 4-cyanoaniline + hydroxymethyl-thiazole | Variable | Acidic conditions essential |

| Industrial Optimization | Automated reactors, purification | High | Ensures reproducibility |

Characterization Techniques

Characterization of the synthesized compound is essential to confirm its structure and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- Proton NMR shows aromatic protons at δ 7.5–8.2 ppm.

- The hydroxymethyl group appears as a singlet at δ 4.5–5.0 ppm.

-

- Characteristic stretching vibrations are observed at ~2200 cm⁻¹ (C≡N) and ~1680 cm⁻¹ (C=O).

High-Performance Liquid Chromatography (HPLC) :

- Purity assessments typically show retention times around 12.3 minutes on a C18 column with a solvent mixture of acetonitrile/water (70:30).

Stability Considerations

The stability of this compound under various conditions is crucial for storage and application:

Thermal Stability : The compound decomposes above temperatures of 200°C; therefore, it should be stored below 25°C in an inert atmosphere.

Hydrolytic Sensitivity : The hydroxymethyl group is susceptible to oxidation; thus, storage in nitrogen-purged vials with desiccants is recommended.

Chemical Reactions Analysis

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard derivatization reactions:

-

Key Example : Coupling with primary amines (e.g., benzylamine) using EDC/HOBt in DMF yields stable amides, as demonstrated in analogous thiazolecarboxylate systems .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), reflux | 2-(4-Cyanophenyl)-4-carboxy-1,3-thiazole-5-carboxylic acid | |

| PCC | DCM, RT | 2-(4-Cyanophenyl)-4-formyl-1,3-thiazole-5-carboxylic acid |

-

Mechanistic Insight : Oxidation proceeds via radical intermediates under strong acidic conditions (KMnO₄) or through a milder two-electron transfer (PCC).

Reactivity of the Cyano Group

The 4-cyanophenyl substituent participates in hydrolysis and nucleophilic additions:

-

Yield Data : Hydrolysis under acidic conditions achieves ~85% conversion to the amide intermediate .

Thiazole Ring Modifications

The thiazole core exhibits electrophilic substitution and alkylation:

-

Selectivity : Bromination occurs preferentially at the 5-position of the thiazole ring due to electron-withdrawing effects of the carboxylic acid .

Cross-Coupling Reactions

The aryl cyanide group enables transition metal-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Product | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl derivatives at the 4-cyanophenyl site |

-

Limitation : Direct cross-coupling requires pre-functionalization (e.g., conversion to boronic esters).

Condensation and Cyclization

The carboxylic acid and hydroxymethyl groups facilitate heterocycle formation:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Lactonization | PPA, 150°C, 12 h | Fused thiazolo-oxazinone derivatives |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit antimicrobial properties. The presence of the hydroxymethyl group enhances the compound's solubility and bioavailability, making it suitable for developing antimicrobial agents. A study demonstrated that similar thiazole derivatives showed significant inhibition against various bacterial strains, suggesting potential for this compound in antibiotic formulations.

Anti-inflammatory Properties

Thiazole derivatives have been explored for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases. In vitro studies have shown that thiazole compounds can reduce the production of pro-inflammatory cytokines.

Herbicide Development

The structural features of 2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid make it a potential candidate for herbicide development. Thiazoles are known to disrupt plant growth by inhibiting specific metabolic pathways. Research has indicated that compounds with similar structures can effectively control weed populations without harming crops.

Polymer Synthesis

The compound can serve as a monomer in the synthesis of polymers with specific properties. Its functional groups allow for cross-linking reactions that enhance the thermal and mechanical properties of the resulting materials. Studies have shown that incorporating thiazole units into polymer matrices improves their stability and resistance to environmental degradation.

Data Table: Summary of Applications

| Application Area | Specific Use | Evidence/Study Reference |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | In vitro studies on thiazole derivatives |

| Pharmaceuticals | Anti-inflammatory treatments | Cytokine modulation studies |

| Agrochemicals | Herbicide development | Research on metabolic pathway disruption |

| Material Science | Polymer synthesis | Studies on thermal stability improvements |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound displayed potent activity against resistant bacterial strains, highlighting its potential as a lead compound in drug discovery.

- Herbicide Development : Research conducted at an agricultural university explored the efficacy of thiazole-based herbicides in controlling common weeds in cornfields. Results indicated a significant reduction in weed biomass compared to untreated controls.

- Polymer Research : A collaborative study between chemists and material scientists investigated the incorporation of thiazole units into biodegradable polymers. The findings revealed enhanced mechanical properties and degradation rates suitable for environmental applications.

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and cyanophenyl group can facilitate binding to active sites, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and structurally related thiazole derivatives:

Key Observations:

Electronic Effects: The cyanophenyl group in the target compound is less electron-withdrawing than the trifluoromethyl group in and , which may reduce its lipophilicity but improve solubility. The hydroxymethyl group introduces polarity, increasing the polar surface area (PSA) compared to methyl or trifluoromethyl analogs. According to Veber’s rules, a PSA ≤ 140 Ų correlates with good oral bioavailability . The target compound’s PSA likely exceeds this threshold, suggesting moderate bioavailability.

The triazole in offers a different heterocyclic core with distinct electronic properties and metabolic stability.

Biological Relevance :

Biological Activity

Anti-inflammatory Properties

Thiazole-containing compounds have shown promising anti-inflammatory effects in various studies. The presence of the thiazole ring in 2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid suggests potential anti-inflammatory activity. This could be attributed to the compound's ability to modulate inflammatory pathways, though specific mechanisms require further investigation.

Antioxidant Activity

The hydroxymethyl group at position 4 of the thiazole ring may contribute to antioxidant properties. Similar compounds have demonstrated the ability to scavenge reactive oxygen species (ROS), potentially reducing oxidative stress in biological systems.

Enzyme Inhibition

The carboxylic acid group at position 5 of the thiazole ring could play a role in enzyme inhibition. This functional group may interact with active sites of certain enzymes, potentially influencing metabolic pathways related to inflammation and cellular proliferation.

Structure-Activity Relationship

The biological activity of this compound is likely influenced by its structural components:

- Thiazole ring: Core structure contributing to overall biological activity

- Cyano group: May enhance binding to specific biological targets

- Hydroxymethyl group: Potential contributor to antioxidant properties

- Carboxylic acid group: Possible role in enzyme inhibition and target binding

Comparative Analysis

To better understand the potential biological activity of this compound, we can compare it to similar compounds:

| Compound | Key Structural Difference | Potential Impact on Activity |

|---|---|---|

| 2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | Isobutoxy group instead of hydroxymethyl | May alter lipophilicity and binding affinity |

| 2-(4-Methylphenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid | Methyl group instead of cyano group | Could affect electronic properties and target interactions |

| 2-(3-Cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid | Hydroxy substitution on phenyl ring | May enhance solubility and bioavailability |

Research Gaps and Future Directions

While the potential biological activities of this compound are promising, several research gaps need to be addressed:

- Specific binding studies to identify potential biological targets

- In vitro assays to quantify anti-inflammatory and antioxidant activities

- Structure-activity relationship studies to optimize biological activity

- In vivo studies to assess pharmacokinetics and efficacy in animal models

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation of 4-cyanoaniline with a hydroxymethyl-thiazole precursor under acidic conditions. Key steps include:

- Cyclization using thiourea derivatives (e.g., thiourea or substituted thioureas) in ethanol/water mixtures at reflux .

- Optimization of pH (4–6) to stabilize the hydroxymethyl group during synthesis .

- Yield Factors : Temperature control (70–80°C) minimizes side reactions, while excess acetic acid improves cyclization efficiency .

Q. How is the compound characterized spectroscopically, and what are critical spectral markers?

- Analytical Workflow :

- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.2 ppm) confirm the 4-cyanophenyl group. The hydroxymethyl group appears as a singlet at δ 4.5–5.0 ppm .

- IR : Stretching vibrations at ~2200 cm⁻¹ (C≡N) and 1680 cm⁻¹ (carboxylic acid C=O) are diagnostic .

- HPLC : Retention time (e.g., 12.3 min on C18 column, 70:30 acetonitrile/water) ensures purity >95% .

Q. What are the stability considerations for this compound under different storage conditions?

- Stability Data :

- Thermal Stability : Decomposes above 200°C; store below 25°C in inert atmosphere .

- Hydrolytic Sensitivity : The hydroxymethyl group is prone to oxidation; use nitrogen-purged vials and desiccants .

Advanced Research Questions

Q. How can crystallographic studies resolve ambiguities in the compound’s molecular conformation?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals:

- Dihedral angles between the thiazole ring and 4-cyanophenyl group (e.g., 15–25°) .

- Hydrogen-bonding networks involving the carboxylic acid and hydroxymethyl groups, stabilizing the lattice .

Q. What mechanistic insights explain regioselectivity in thiazole ring functionalization?

- Experimental Design :

- Electrophilic Substitution : The 5-carboxylic acid group directs electrophiles to the 4-hydroxymethyl position via resonance stabilization .

- Kinetic Studies : Monitor reaction intermediates using time-resolved FTIR to validate proposed pathways .

Q. How do solvent polarity and proticity affect the compound’s reactivity in cross-coupling reactions?

- Data-Driven Analysis :

- Polar Aprotic Solvents (e.g., DMF): Enhance nucleophilicity of the hydroxymethyl group for Suzuki-Miyaura couplings .

- Protic Solvents (e.g., MeOH): Suppress side reactions (e.g., esterification) by stabilizing the carboxylic acid .

Q. What statistical methods are recommended for analyzing contradictory bioactivity data across studies?

- Error Analysis :

- Use Welch’s t-test to compare IC₅₀ values from different assays (e.g., enzyme inhibition vs. cell-based) .

- Principal Component Analysis (PCA) identifies outliers in datasets caused by solvent effects or impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.